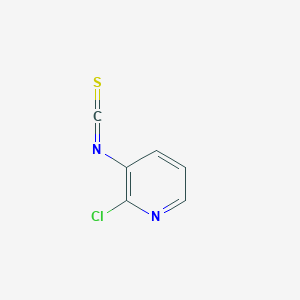

2-Chloro-3-isothiocyanatopyridine

CAS No.: 50470-12-7

Cat. No.: VC2453562

Molecular Formula: C6H3ClN2S

Molecular Weight: 170.62 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 50470-12-7 |

|---|---|

| Molecular Formula | C6H3ClN2S |

| Molecular Weight | 170.62 g/mol |

| IUPAC Name | 2-chloro-3-isothiocyanatopyridine |

| Standard InChI | InChI=1S/C6H3ClN2S/c7-6-5(9-4-10)2-1-3-8-6/h1-3H |

| Standard InChI Key | JEFYJJWYKOFTHN-UHFFFAOYSA-N |

| SMILES | C1=CC(=C(N=C1)Cl)N=C=S |

| Canonical SMILES | C1=CC(=C(N=C1)Cl)N=C=S |

Introduction

2-Chloro-3-isothiocyanatopyridine is a heterocyclic organic compound featuring a pyridine ring with a chlorine atom at the 2-position and an isothiocyanate group at the 3-position. Its molecular formula is C₆H₃ClN₂S, and it is classified as an isothiocyanate, a class of compounds known for their biological activity and applications in pharmaceuticals and agrochemicals.

Synthesis of 2-Chloro-3-isothiocyanatopyridine

The synthesis of 2-chloro-3-isothiocyanatopyridine typically involves the reaction of 2-chloro-3-aminopyridine with carbon disulfide in the presence of a base. Another method involves a one-pot reaction using iron(III) chloride to mediate the desulfurization of dithiocarbamate salts formed from amines and carbon disulfide .

Synthesis Steps:

-

Starting Material Preparation: Obtain 2-chloro-3-aminopyridine.

-

Reaction with Carbon Disulfide: React the amine with carbon disulfide in the presence of a base.

-

Formation of Isothiocyanate: The reaction yields 2-chloro-3-isothiocyanatopyridine.

Chemical Reactions:

| Reactant | Product | Reaction Type |

|---|---|---|

| Amine | Thiourea | Nucleophilic |

| Alcohol | Thiocarbamate | Nucleophilic |

Biological Activity

Isothiocyanates, including 2-chloro-3-isothiocyanatopyridine, have demonstrated potential anticancer properties, antimicrobial effects, and roles in modulating enzymatic activities. The biological activity is largely attributed to the electrophilic nature of the isothiocyanate group, which can interact with various biological molecules, including proteins and nucleic acids.

Biological Applications:

-

Anticancer Activity: Potential to inhibit cancer cell growth.

-

Antimicrobial Effects: Inhibition of bacterial and fungal growth.

-

Enzyme Modulation: Interaction with enzymes to affect their activity.

Applications in Research and Industry

2-Chloro-3-isothiocyanatopyridine is used in scientific research for its potential therapeutic applications and as an intermediate in organic synthesis. Its unique reactivity and biological properties make it valuable in pharmaceutical and agrochemical development.

Research Focus:

-

Pharmaceutical Development: Exploration of therapeutic effects.

-

Agrochemical Applications: Potential use as pesticides or fungicides.

-

Organic Synthesis: Intermediate in creating complex molecules.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume